![molecular formula C21H18N2O3 B2459126 5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899746-33-9](/img/structure/B2459126.png)
5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
This compound is a member of the family of N-heterocyclic compounds . It has a linear formula of C21H13BrClN3O3 and a molecular weight of 470.713 .
Synthesis Analysis
The synthesis of similar compounds has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrazolo[1,5-c][1,3]oxazine ring, which is a fused, rigid, and planar N-heterocyclic system .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Scientific Research Applications
Novel Heterocyclic Compound Synthesis
Synthesis of Pyrazolo and Pyrimidine Derivatives : Abdelhamid et al. (2012) reported the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety. These compounds were synthesized from sodium salt of 5-hydroxy-1-naphtho[2,1-b]furan-2-ylpropenone, showcasing the versatility of furan derivatives in creating complex heterocyclic systems A. Abdelhamid, S. A. Shokry, & Sayed M. Tawfiek, 2012.
Creation of Benzoxazine and Oxazine Derivatives : Studies by Sener et al. (2002) and others have focused on the reactions of cyclic oxalyl compounds to synthesize various heterocyclic derivatives, including those involving furan compounds. These reactions led to the creation of compounds with potential antibacterial activities, highlighting the potential of furan derivatives in medicinal chemistry A. Şener, M. K. Şener, Ishak Bildmci, R. Kasımoğulları, & Y. Akçamur, 2002.
Alkaloid Derivatives from Mangrove-Derived Actinomycete : Research by Wang et al. (2014) on the mangrove-derived actinomycete Jishengella endophytica 161111 identified new alkaloids, including compounds with the furan-2-yl moiety. These compounds showed activity against the influenza A virus subtype H1N1, suggesting potential applications in antiviral drug development Pei-Pei Wang, Fandong Kong, Jingjing Wei, Yi Wang, Wei Wang, K. Hong, & Weiming Zhu, 2014.
Antiviral Benzamide-Based 5-Aminopyrazoles : Hebishy et al. (2020) developed benzamide-based 5-aminopyrazoles and their derivatives with significant antiviral activities against bird flu influenza (H5N1). This study demonstrates the pharmaceutical potential of furan-containing compounds in combating viral diseases A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020.
properties
IUPAC Name |
5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-24-18-10-5-9-15-17-13-16(14-7-3-2-4-8-14)22-23(17)21(26-20(15)18)19-11-6-12-25-19/h2-12,17,21H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSMGQXTMYIIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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